molecular formula C13H9Cl3N2 B11561009 2-chloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine

2-chloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine

Cat. No.: B11561009
M. Wt: 299.6 g/mol
InChI Key: PZOAWWNRTUHOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with chlorine atoms and an imine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine typically involves the condensation reaction between 2-chlorobenzene-1,4-diamine and 2,4-dichlorobenzaldehyde. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine is utilized in various scientific research fields:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine atoms and the imine group contribute to its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine is unique due to the presence of multiple chlorine atoms and the imine group, which confer distinct chemical reactivity and potential biological activity. These features make it a valuable compound for various research applications .

Properties

Molecular Formula

C13H9Cl3N2

Molecular Weight

299.6 g/mol

IUPAC Name

2-chloro-4-[(2,4-dichlorophenyl)methylideneamino]aniline

InChI

InChI=1S/C13H9Cl3N2/c14-9-2-1-8(11(15)5-9)7-18-10-3-4-13(17)12(16)6-10/h1-7H,17H2

InChI Key

PZOAWWNRTUHOBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=CC2=C(C=C(C=C2)Cl)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.